molecular formula C12H15N3 B8630157 5,7-diethyl-1,8-naphthyridin-2-amine

5,7-diethyl-1,8-naphthyridin-2-amine

Cat. No.: B8630157
M. Wt: 201.27 g/mol
InChI Key: QCEAQRJABCXQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diethyl-1,8-naphthyridin-2-amine (CAS 69587-82-2) is a substituted 1,8-naphthyridine derivative characterized by ethyl groups at positions 5 and 7 of the bicyclic aromatic core and an amine group at position 2. The 1,8-naphthyridine scaffold is a nitrogen-rich heterocycle known for its versatile coordination chemistry and applications in medicinal chemistry .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5,7-diethyl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C12H15N3/c1-3-8-7-9(4-2)14-12-10(8)5-6-11(13)15-12/h5-7H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

QCEAQRJABCXQRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C=CC(=N2)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 5,7-diethyl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions

5,7-diethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .

Scientific Research Applications

5,7-diethyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-diethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 5 and 7 significantly influence molecular weight, solubility, and electronic properties. Key analogs include:

Compound Name Substituents (R5, R7) Molecular Formula Molecular Weight Key Properties
5,7-Diethyl-1,8-naphthyridin-2-amine Ethyl, Ethyl C12H15N3 201.27* Likely lipophilic; limited solubility data
5,7-Dimethyl-1,8-naphthyridin-2-amine Methyl, Methyl C10H11N3 173.21 Forms stable metal complexes; air-stable
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine CF3, CF3 C10H5F6N3 293.16 Electron-deficient; used in HCV drug discovery
5,7-Dichloro-1,8-naphthyridin-2-amine Cl, Cl C8H5Cl2N3 214.05 Poor solubility in polar solvents
6-Bromo-1,8-naphthyridin-2-amine H, Br (position 6) C8H6BrN3 224.06 Bromine enhances halogen bonding

*Calculated based on molecular formula.

Key Observations :

  • Coordination Chemistry : The dimethyl analog acts as a tridentate ligand, forming octahedral complexes with Co(II) and other metals , while bulkier ethyl groups may hinder metal coordination due to steric effects.
  • Electronic Effects : Bis(trifluoromethyl) groups withdraw electron density, enhancing electrophilic reactivity , whereas ethyl groups donate electrons, stabilizing the aromatic system.

Fluorescence and Functionalization

  • Dialkylamino Derivatives: 2,7-Dialkylamino-4-methyl-1,8-naphthyridines (e.g., ethylamino, isopropylamino) exhibit strong fluorescence, making them candidates for optical materials .
  • Chloro and Bromo Derivatives : Serve as intermediates for further functionalization (e.g., Suzuki couplings) .

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